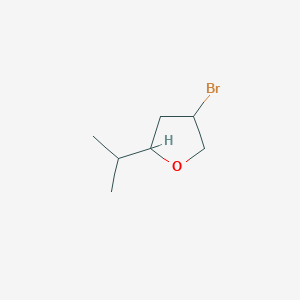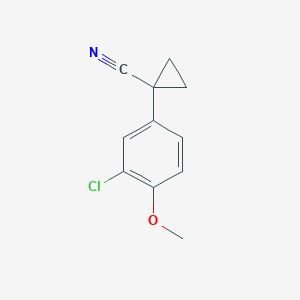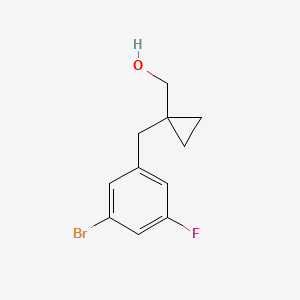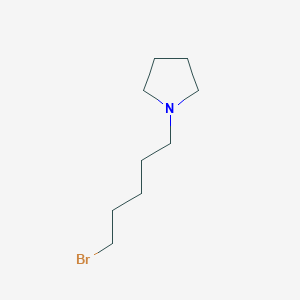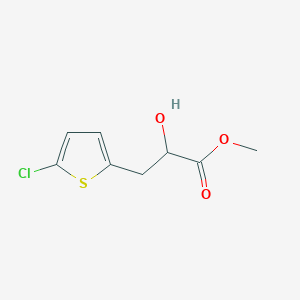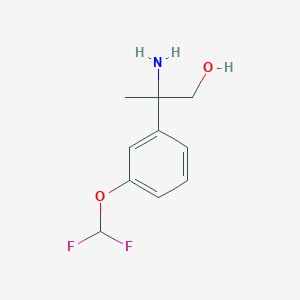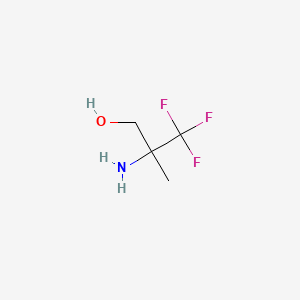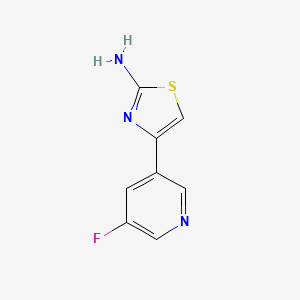
(2S)-4-ethylhexan-2-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-ethylhexan-2-aminehydrochloride is a chemical compound with a specific stereochemistry, indicated by the (2S) configuration This compound is an amine hydrochloride, which means it contains an amine group (NH2) and is combined with hydrochloric acid (HCl) to form a salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-ethylhexan-2-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting material, such as 4-ethylhexan-2-one.
Reductive Amination: The key step involves reductive amination, where the ketone group of 4-ethylhexan-2-one is converted to an amine. This is achieved by reacting the ketone with an amine source (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
(2S)-4-ethylhexan-2-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
科学研究应用
(2S)-4-ethylhexan-2-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (2S)-4-ethylhexan-2-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may act on enzymes or receptors, modulating their function and leading to various biochemical effects.
相似化合物的比较
Similar Compounds
(2S)-4-ethylhexan-2-amine: The free base form without the hydrochloride salt.
(2R)-4-ethylhexan-2-aminehydrochloride: The enantiomer with the opposite stereochemistry.
4-ethylhexan-2-amine: The racemic mixture containing both (2S) and (2R) forms.
Uniqueness
(2S)-4-ethylhexan-2-aminehydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.
属性
分子式 |
C8H20ClN |
|---|---|
分子量 |
165.70 g/mol |
IUPAC 名称 |
(2S)-4-ethylhexan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-4-8(5-2)6-7(3)9;/h7-8H,4-6,9H2,1-3H3;1H/t7-;/m0./s1 |
InChI 键 |
GWWIGRLRPSCLJO-FJXQXJEOSA-N |
手性 SMILES |
CCC(CC)C[C@H](C)N.Cl |
规范 SMILES |
CCC(CC)CC(C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate](/img/structure/B13606684.png)
